molecular formula C12H10N2O3 B3032918 2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide CAS No. 6272-35-1

2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide

Cat. No.: B3032918
CAS No.: 6272-35-1
M. Wt: 230.22 g/mol
InChI Key: KKWTXNWHXSGCHQ-UHFFFAOYSA-N
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Description

2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a heterocyclic compound featuring a cyanoacetamide backbone fused to a 3,4-dihydro-2H-chromen-2-one (coumarin) moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for antimicrobial, anticancer, and anticonvulsant applications. The dihydrochromene ring introduces partial saturation, influencing molecular planarity and hydrogen-bonding capabilities compared to fully aromatic coumarins .

Properties

IUPAC Name

2-cyano-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-6-9(12(14)16)8-5-11(15)17-10-4-2-1-3-7(8)10/h1-4,8-9H,5H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWTXNWHXSGCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284483
Record name 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-35-1
Record name NSC37422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups play crucial roles in its reactivity, enabling it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chromene/Coumarin Moieties

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chlorophenoxy)acetamide
  • Structure: Features a 4-phenyl-substituted chromene ring with chlorine atoms at positions 6 and 4-phenoxy.
  • Key Differences :
    • Substituents : Chlorine and phenyl groups enhance electron-withdrawing effects, altering reactivity and bioavailability.
    • Biological Activity : Exhibits biphasic anticancer (IC₅₀ = 2.1–4.8 µM) and anticonvulsant (ED₅₀ = 14.3 mg/kg) activities, attributed to halogen substituents enhancing target binding .
  • Synthesis: Prepared via cyclocondensation of substituted salicylaldehydes and cyanoacetamide derivatives .
N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide Derivatives
  • Structure : Contains a sulfamoylphenyl group instead of a chromene ring.
  • Key Differences :
    • Functional Groups : Sulfamoyl group improves water solubility and antimicrobial potency.
    • Biological Activity : Demonstrated in vitro antibacterial (MIC = 8–32 µg/mL) and antifungal (MIC = 16–64 µg/mL) activities against S. aureus and C. albicans .
  • Synthesis: Derived from coupling cyanoacetamide with diazonium salts or heterocyclization with thiols .
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetamides
  • Structure : Incorporates a 7-oxyacetamide linkage to a methyl-substituted coumarin.
  • Key Differences: Substituent Position: 7-Oxy group enhances hydrogen-bonding interactions with biological targets. Biological Activity: Thiazolidinone derivatives (e.g., 3a–l) showed moderate antifungal activity (MIC = 32–128 µg/mL) .
  • Synthesis : Achieved via refluxing hydrazides with mercaptoacetic acid in the presence of ZnCl₂ .

Non-Chromene Cyanoacetamide Analogues

2-Cyano-N-[(methylamino)carbonyl]acetamide
  • Structure: Simplified cyanoacetamide with a methylaminocarbonyl group.
  • Safety Profile: Limited toxicological data; preliminary studies indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .
Levosimendan Cyanoacetamide Hydrazone Impurity
  • Structure : Contains a pyridazinyl-hydrazone group.
  • Key Differences :
    • Extended Conjugation : Pyridazine ring introduces additional hydrogen-bonding sites.
    • Physicochemical Properties : High melting point (>250°C) and stability due to rigid hydrazone linkage .

Comparative Analysis of Key Properties

Hydrogen-Bonding and Crystal Packing

  • Chromene-based derivatives exhibit distinct hydrogen-bonding patterns (e.g., N–H···O and C=O···H–N interactions), as analyzed via graph set theory . These interactions influence solubility and crystallinity.

Biological Activity

2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide (CAS No. 6272-35-1) is a compound of interest due to its diverse biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. Its structure features a coumarin moiety, which has been linked to various pharmacological effects, including anti-Alzheimer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₁₂H₁₀N₂O₃
  • Molecular Weight : 230.22 g/mol
  • Purity : >90% .

Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic areas:

1. Acetylcholinesterase Inhibition

Research indicates that derivatives of this compound exhibit significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. One study reported that certain derivatives showed noncompetitive inhibition with an IC₅₀ value lower than that of standard drugs like tacrine and galantamine . Molecular docking studies revealed that the compound interacts with specific amino acids in the active site of AChE, suggesting a dual binding mechanism .

2. Antioxidant Activity

In vitro studies have demonstrated that these compounds possess moderate antilipid peroxidation activity, indicating potential antioxidant properties. This activity is essential for protecting cells from oxidative stress-related damage .

3. Cytotoxicity

The cytotoxic effects of this compound were evaluated against human embryonic kidney (HEK-293) cells. The results showed cytotoxicity comparable to standard treatments, suggesting that while the compound may inhibit cancer cell proliferation, it also poses risks to normal cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

StudyFindings
Synthesis and AChE Inhibition Demonstrated that derivatives exhibited potent AChE inhibition with IC₅₀ values significantly lower than standard drugs .
Antioxidant Activity Compounds showed moderate antioxidant properties through inhibition of lipid peroxidation .
Cytotoxicity Analysis Evaluated against HEK-293 cells; showed comparable cytotoxicity to standard drugs .
Molecular Docking Insights into binding interactions with AChE revealed dual site binding mechanisms .

Pharmacokinetic Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggested that the coumarin derivatives derived from this compound exhibit favorable pharmacokinetic properties and low hepatotoxicity. This profile supports their potential development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide?

  • Methodology : The compound’s synthesis can be adapted from analogous coumarin-acetamide derivatives. For example, acylation reactions involving chloroacetamide intermediates (e.g., 2-chloro-N-(aryl)acetamide derivatives) can be coupled with 3,4-dihydrocoumarin precursors. A stepwise approach involves:

Functionalization of the coumarin core at the 4-position via nucleophilic substitution.

Cyanide introduction via Knoevenagel condensation or cyanoacetylation .
Example Protocol :

  • React 4-hydroxycoumarin with cyanoacetic acid in acetic anhydride under reflux.
  • Purify via column chromatography (eluent: CH₂Cl₂/MeOH gradient) .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the coumarin backbone (δ 5.5–6.5 ppm for the chromene proton) and the cyanoacetamide moiety (δ 2.8–3.5 ppm for CH₂ groups). Compare with reference data for 2-oxo-morpholin-3-yl acetamide derivatives .
  • Mass Spectrometry : ESI/APCI(+) modes detect molecular ion peaks (e.g., [M+H]+^+ at m/z 267) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar pyridine-acetamide hybrids .

Q. What solubility and stability parameters are critical for experimental design?

  • Solubility : The compound is likely polar due to the cyano and amide groups. Test solubility in DMSO (>10 mg/mL) and aqueous buffers (pH 7.4) for biological assays.
  • Stability : Store at room temperature in airtight containers, protected from light and moisture, based on analogous acetamide stability profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Case Study : If antiproliferative assays yield inconsistent IC50_{50} values:

Validate assay conditions (e.g., cell line viability, DMSO concentration ≤0.1%).

Test metabolite stability via LC-MS to rule out degradation.

Perform SAR studies by modifying the coumarin’s 3,4-dihydro moiety or cyano group, as seen in related chromen-4-yl acetamides .

  • Data Analysis : Use multivariate regression to correlate substituent electronegativity (e.g., cyano vs. acetyl groups) with activity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic sites (e.g., α-carbon of the cyanoacetamide).
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., kinases) using docking software (AutoDock Vina).
  • ADMET Prediction : Use SwissADME to estimate permeability (LogP ~2.1) and cytochrome P450 inhibition .

Q. How can researchers address low yields in multi-step syntheses?

  • Troubleshooting :

  • Intermediate Characterization : Isolate and characterize each step (e.g., via TLC or HPLC) to identify bottlenecks.
  • Catalyst Optimization : Replace traditional bases (e.g., Na2_2CO3_3) with DMAP or DBU to enhance acylation efficiency .
  • Scale-Up Considerations : Use flow chemistry for cyanide introduction to improve reproducibility .

Cross-Disciplinary Applications

Q. What role does the 3,4-dihydrocoumarin core play in photophysical properties?

  • Experimental Design :

  • Measure UV-Vis absorption (λmax_{max} ~300–350 nm) and fluorescence emission in solvents of varying polarity.
  • Compare with non-dihydro coumarins to assess the impact of saturation on quantum yield .

Q. How can this compound be integrated into materials science research?

  • Functionalization : Graft onto polymers via Michael addition (using the α,β-unsaturated ketone in the coumarin) to create stimuli-responsive materials.
  • Characterization : Use DSC and TGA to evaluate thermal stability (decomposition temperature >200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 2
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide

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